Enzyme Kinetics: L-Uridine Exhibits a 5.6-Fold Higher Michaelis Constant (Km) than D-Uridine with Carrot Nucleoside Phosphotransferase
L-Uridine demonstrates a significantly lower affinity for the nucleoside phosphotransferase from carrot compared to its enantiomer D-uridine. This is reflected in a 5.6-fold higher Michaelis constant (Km), indicating that a higher concentration of L-Uridine is required to achieve half the maximum rate of phosphorylation. [1]
| Evidence Dimension | Enzyme affinity (Km) |
|---|---|
| Target Compound Data | 28 × 10⁻³ M |
| Comparator Or Baseline | D-uridine: 5 × 10⁻³ M |
| Quantified Difference | 5.6-fold higher Km for L-Uridine |
| Conditions | Phosphate transfer assay using nucleoside phosphotransferase from carrot |
Why This Matters
This quantitative difference in enzyme kinetics confirms that L-Uridine is not a functional substitute for D-uridine in biochemical assays involving this class of enzymes, justifying its procurement as a distinct tool for studying stereoselectivity.
- [1] Wu, A. F., & Chargaff, E. (1969). L-uridine: synthesis and behavior as enzyme substrate. Proceedings of the National Academy of Sciences, 63(4), 1222-1226. View Source
